![molecular formula C22H12Cl2O6 B14650712 Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate CAS No. 51773-11-6](/img/structure/B14650712.png)
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a benzene-1,2-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of benzene-1,2-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride, which facilitates the formation of the chlorocarbonyl groups. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Alcohols and Amines: Formed by reduction reactions
Carboxylic Acids: Formed by oxidation reactions
Scientific Research Applications
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The chlorocarbonyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Bis(benzene)chromium: Another aromatic compound with unique chemical properties.
Benzene, 1,2-bis(chloromethyl)-: A similar compound with chloromethyl groups instead of chlorocarbonyl groups.
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate is unique due to its dual chlorocarbonyl functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and applications in various fields .
Properties
CAS No. |
51773-11-6 |
|---|---|
Molecular Formula |
C22H12Cl2O6 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
bis(4-carbonochloridoylphenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-15(10-6-13)29-21(27)17-3-1-2-4-18(17)22(28)30-16-11-7-14(8-12-16)20(24)26/h1-12H |
InChI Key |
LRABSFMTMAIQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


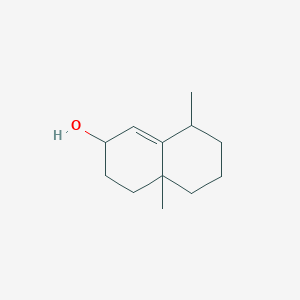

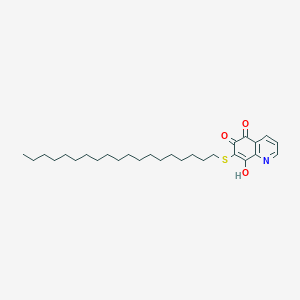
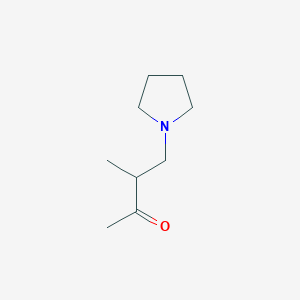
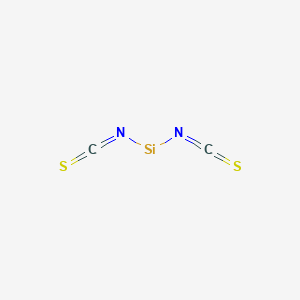
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
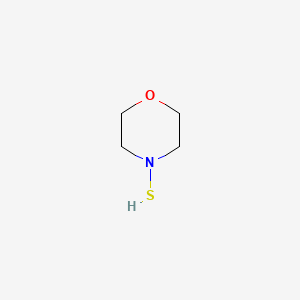
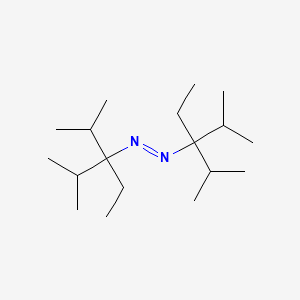
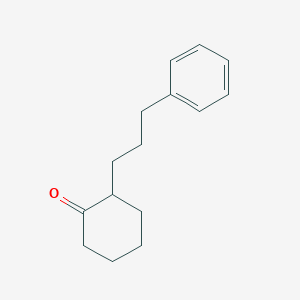
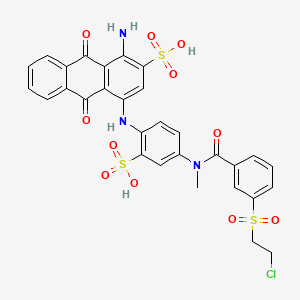
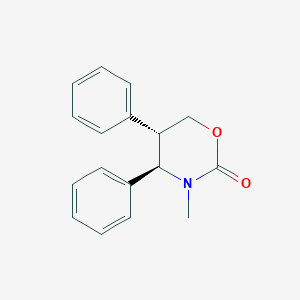


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
